Propantheline Bromide is a synthetic quaternary ammonium compound classified as an antimuscarinic agent. [, ] In scientific research, it serves as a valuable tool for investigating various biological processes and systems due to its ability to block the action of acetylcholine at muscarinic receptors. []
Related Compounds
Xanthanoic acid
Compound Description: Xanthanoic acid is a hydrolysis product of propantheline bromide. It is often observed as a degradation product during stability studies of propantheline bromide formulations. [, , ]
Relevance: The presence of xanthanoic acid in propantheline bromide samples can indicate degradation of the active ingredient. This is particularly relevant for pharmaceutical formulations, where the presence of degradation products can affect the drug's efficacy and safety. Xanthanoic acid serves as a marker for the stability and quality of propantheline bromide. [, , ]
Methantheline Bromide
Compound Description: Methantheline bromide is another anticholinergic quaternary ammonium compound, structurally similar to propantheline bromide. It has been investigated for its potential in treating hyperhidrosis and is also used as an internal standard in some analytical methods for propantheline bromide quantification. [, , ]
Relevance: The structural similarity between methantheline bromide and propantheline bromide suggests potential cross-reactivity and similar pharmacological effects. This is important for understanding potential allergic reactions and for developing analytical methods that can accurately distinguish between the two compounds. [, , ]
9-Hydroxypropantheline Bromide
Compound Description: 9-Hydroxypropantheline bromide is an identified impurity found in propantheline bromide tablets. []
Relevance: The presence of 9-hydroxypropantheline bromide, even as an impurity, can impact the quality and potentially the pharmacological activity of propantheline bromide tablets. Analytical methods, such as the liquid chromatography technique described, are crucial for monitoring and quantifying this impurity in pharmaceutical preparations. []
Methyl Xanthanoate
Compound Description: Methyl xanthanoate is formed through the transesterification of propantheline bromide with methanol. This reaction has been studied to understand the stability and degradation pathways of propantheline bromide. [, ]
Relevance: Methyl xanthanoate is a product of propantheline bromide degradation, particularly in the presence of methanol. The identification and understanding of this degradation pathway are crucial for ensuring the stability and quality of propantheline bromide formulations, especially during manufacturing and storage. [, ]
N, N-Diisopropyl-N-methylethanolamine Bromide
Compound Description: This compound is a product of the transesterification reaction of propantheline bromide with methanol, alongside methyl xanthanoate. []
Relevance: Similar to methyl xanthanoate, the formation of N, N-Diisopropyl-N-methylethanolamine bromide highlights a potential degradation pathway for propantheline bromide. Understanding the conditions that lead to this reaction is important for the pharmaceutical development and storage of the drug. []
Deisopropyl Propantheline
Compound Description: Deisopropyl propantheline is a product of the thermal degradation of propantheline bromide. It is formed during gas chromatography-mass spectrometry (GC-MS) analysis. []
Relevance: While not naturally occurring as a degradation product, deisopropyl propantheline provides insight into the breakdown pathways of propantheline bromide under specific analytical conditions. This knowledge is crucial for interpreting analytical data and for developing appropriate methods for propantheline bromide analysis. []
Demethyl Propantheline
Compound Description: Like deisopropyl propantheline, demethyl propantheline is also a product of the thermal degradation of propantheline bromide during GC-MS analysis. []
Relevance: Demethyl propantheline, as a thermal degradation product, highlights the importance of careful selection of analytical techniques for propantheline bromide. The conditions used in GC-MS can lead to the formation of this compound, potentially affecting the accuracy of propantheline bromide quantification. []
Neostigmine Bromide
Compound Description: Neostigmine bromide is not structurally related to propantheline bromide but was used alongside it in a study evaluating a new analytical technique called counterflow isotachophoresis-capillary zone electrophoresis. []
Relevance: While not directly related in terms of structure or pharmacological activity, the use of neostigmine bromide alongside propantheline bromide in an analytical method highlights the need for techniques that can efficiently separate and quantify multiple compounds in a mixture. This is particularly important for pharmaceutical formulations that might contain multiple active ingredients or impurities. []
Clidinium Bromide
Compound Description: Clidinium bromide, like propantheline bromide, is an anticholinergic drug. Studies investigated its use in combination with benzodiazepines for potential synergistic effects in protecting against gastric mucosal erosion in mice. []
Relevance: The combined use of clidinium bromide and benzodiazepines, particularly in relation to gastric mucosal protection, suggests a potential area of therapeutic exploration. The observed synergistic effects, if translatable to humans, could lead to improved treatment strategies for conditions like gastric ulcers. []
Tolterodine
Compound Description: Tolterodine is a more recently developed anticholinergic drug used to treat bladder spasms, particularly in children after cystostomy. A study compared its efficacy and safety to propantheline bromide in this context. []
Relevance: The comparison between tolterodine and propantheline bromide directly addresses the need for safer and more effective treatments for bladder spasms, especially in children. The findings of this study, highlighting tolterodine's improved side effect profile, demonstrate the ongoing search for better therapeutic options in this area. []
Oxybutynin
Compound Description: Oxybutynin is another anticholinergic drug used to treat detrusor instability, a condition affecting bladder control. A study compared its clinical efficacy and safety to propantheline bromide in managing this condition. []
Relevance: The direct comparison between oxybutynin and propantheline bromide for detrusor instability highlights the importance of evaluating and comparing different treatment options for a specific condition. Understanding the relative efficacy and side effect profiles of these drugs allows for better-informed clinical decisions and personalized treatment strategies. []
The synthesis of propantheline bromide typically involves several key steps, starting from xanthone derivatives. The general method includes:
Preparation of Xanthene Derivative:
The synthesis begins with the reduction of xanthone to form xanthene derivatives, specifically xanthene-9-carboxylic acid or xanthene-7-carboxylic acid, depending on the specific synthetic route.
This is achieved through hydrolysis and neutralization reactions, where cyan groups are converted into sodium carboxylate forms.
Esterification:
The carboxylic acid is then subjected to esterification with diisopropylamino ethanol, resulting in the formation of propantheline.
The reaction conditions typically involve heating under pressure, which can reach up to 0.7–0.9 MPa at temperatures between 70–85 °C for several hours.
Purification:
The final product is purified through recrystallization techniques involving solvents like acetone and activated carbon to remove impurities.
Molecular Structure Analysis
The molecular structure of propantheline bromide can be described as follows:
Molecular Formula: C23H30BrN1O3
Molar Mass: Approximately 368.497 g/mol
Structural Features:
The molecule features a bromine atom attached to a propanone group.
It contains a phenyl ring and a diisopropylamino group, contributing to its anticholinergic properties.
3D Structure
The three-dimensional conformation of propantheline bromide allows it to effectively bind to muscarinic receptors, inhibiting acetylcholine's action on smooth muscle tissues.
Chemical Reactions Analysis
Propantheline bromide participates in several significant chemical reactions:
Antimuscarinic Activity:
It acts by blocking muscarinic receptors, thereby preventing acetylcholine from inducing muscle contractions in the gastrointestinal tract and bladder.
Reactions with Acids and Bases:
Propantheline can undergo hydrolysis under extreme conditions, leading to the release of its constituent parts.
Stability and Decomposition:
Under high temperatures or in the presence of strong acids or bases, propantheline may decompose, leading to the formation of various degradation products.
Mechanism of Action
The primary mechanism through which propantheline bromide exerts its therapeutic effects involves:
Blocking Acetylcholine Receptors:
Propantheline selectively antagonizes muscarinic acetylcholine receptors (M1), preventing acetylcholine from binding and activating these receptors in smooth muscle tissues.
Musculotropic Effect:
In addition to its receptor antagonism, it has a direct relaxing effect on smooth muscle, further alleviating spasms associated with gastrointestinal disorders.
Clinical Implications
This dual action makes propantheline effective in treating conditions such as irritable bowel syndrome and hyperhidrosis by reducing involuntary contractions and secretions.
Physical and Chemical Properties Analysis
Physical Properties
State: Solid
Solubility: Poorly soluble in water (approximately 7.22×10−5 mg/mL)
Melting Point: Not extensively documented but expected to be stable under normal conditions.
Chemical Properties
pKa Values:
Strongest acidic pKa: 17.63
Strongest basic pKa: -3.7
LogP (Partition Coefficient): Approximately 2.66, indicating moderate lipophilicity which facilitates its absorption across biological membranes.
Applications
Propantheline bromide has a range of scientific and clinical applications:
Medical Uses:
Treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.
Management of hyperhidrosis by reducing sweat gland activity.
Research Applications:
Investigated for its effects on muscle contraction mechanisms in smooth muscle tissues.
Used in studies exploring the pharmacological profiles of anticholinergic agents.
Potential Uses in Dentistry:
Employed to manage excessive salivation during dental procedures due to its anticholinergic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Propantheline is a member of xanthenes. A muscarinic antagonist used as an antispasmodic, in rhinitis, in urinary incontinence, and in the treatment of ulcers. At high doses it has nicotinic effects resulting in neuromuscular blocking. Propantheline is an Anticholinergic. The mechanism of action of propantheline is as a Cholinergic Antagonist. Propantheline is an anticholinergic agent used to treat gastrointestinal conditions associated with intestinal spasm and to decrease secretions during anesthesia. Propantheline has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury. See also: Propantheline Bromide (has salt form).
Remimazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Remimazolam is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (<30 minute) procedures. Recent trends in anesthesia-related drug development have touted the benefits of so-called "soft drugs" - these agents, such as [remifentanil], are designed to be metabolically fragile and thus susceptible to rapid biotransformation and elimination as inactive metabolites. These "soft drugs" are useful in the context of surgical procedures, wherein a rapid onset/offset is desirable, enabling anesthesiologists to manipulate drug concentrations as needed. Remimazolam was the first "soft" benzodiazepine analog to be developed and was approved for use by the FDA in July 2020 under the brand name Byfavo. Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury. Remimazolam is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam Besylate (has salt form).
Remifentanil Hydrochloride is the hydrochloride salt form of remifentanil, a synthetic anilidopiperidine derivative and short-acting opiate agonist with analgesic and anesthetic properties. Remifentanil selectively binds to and activates the mu-opioid receptor, thereby producing analgesia, respiratory depression, miosis, reduced gastrointestinal motility, and euphoria. A piperidine-propionate derivative and opioid analgesic structurally related to FENTANYL. It functions as a short-acting MU OPIOID RECEPTOR agonist, and is used as an analgesic during induction or maintenance of general anesthesia, following surgery, during childbirth, and in mechanically ventilated patients under intensive care. See also: Remifentanil (has active moiety).
Remogliflozin A is a potent inhibitor of sodium-glucose transporter 2 (SGLT2; Kis = 12.4 and 26 nM for human and rat SGLT2, respectively). It is selective for SGLT2 over SGLT1 (Kis = 4,520 and 997 nM for human and rat SGLT1, respectively). Following administration of a prodrug, remogliflozin etabonate, that is rapidly converted to remogliflozin A in vivo, rat urinary glucose excretion increases and plasma glucose and insulin concentrations decrease. Similar effects are observed following oral administration of remogliflozin etabonate to rats with diabetes induced by streptozotocin and db/db mice with hyperinsulinemia and obesity. Remogliflozin, also known as Remogliflozin A and GSK189074, is a potent inhibitor of sodium-glucose transporter 2 (SGLT2; Kis = 12.4 and 26 nM for human and rat SGLT2, respectively).
Progeria is a genetic disorder that results in the appearance of premature aging. Genetically, progeria is characterized by a mutation in lamin A, which results in misshapen cell nuclei and DNA damage. Remodelin is a 2-thiazolylhydrazone derivative that, at 10 µM, improves nuclear architecture, chromatin organization, and survival of both cells lacking lamin A and cells from patients with progeria. Remodelin is an inhibitor of N-acetyltransferase 10 (NAT10), which acetylates both histones and microtubules. Mutation of NAT10 mimics the effects of remodelin on nuclear morphology, suggesting that these effects of remodelin require NAT10.1 Remodelin also has cytotoxic effects against some species of the fungus Candida. Remodelin is a cell-permeable, potent, and stable analog of CPTH2. Remodelin inhibits acetyl-transferase NAT10, a nucleolar N-acetyltransferase involved in stabilization of microtubules. Remodelin is a cell-permeable, potent, and stable analog of CPTH2. Remodelin was found to correct cell defects associated with progeria, restoring and improving nuclear shape and reducing the DNA damage believed to be associated with mutations in the gene for laminin A.
Remogliflozin etabonate is a glycoside. Remogliflozin etabonate has been used in trials studying the treatment and basic science of Type 2 Diabetes Mellitus and Diabetes Mellitus, Type 2. Remogliflozin Etabonate is an orally available prodrug of remogliflozin, a benzylpyrazole glucoside-based inhibitor of renal sodium-glucose co-transporter subtype 2 (SGLT2) with antihyperglycemic activity. Upon administration and absorption, the inactive prodrug is converted to its active form remogliflozin and acts selectively on the sodium-glucose co-transporter subtype 2 (SGLT2).